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Executive Summary
The histone acetyltransferase p300 (also known as EP300 or KAT3B) has emerged as a critical

regulator of epigenetic mechanisms and a promising therapeutic target in a variety of diseases,

most notably cancer. As a transcriptional co-activator, p300 plays a pivotal role in chromatin

remodeling and gene expression by acetylating histone proteins and other transcription factors.

Its dysregulation is implicated in the pathogenesis of numerous malignancies, including

hematological cancers, prostate cancer, and colorectal cancer. This technical guide provides an

in-depth overview of p300's function, its validation as a therapeutic target, and the

methodologies employed in the discovery and characterization of its inhibitors. We present

quantitative data on key p300 inhibitors, detailed experimental protocols for target validation,

and visual representations of the core signaling pathways in which p300 is a key player.

p300: A Master Regulator of the Epigenome
p300 and its close homolog, CREB-binding protein (CBP), are histone acetyltransferases

(HATs) that function as transcriptional co-activators.[1][2] They acetylate lysine residues on

histones, which neutralizes their positive charge, leading to a more relaxed chromatin structure

that is permissive for transcription.[2] Beyond histone modification, p300 also acetylates a wide

array of non-histone proteins, including transcription factors like p53, thereby modulating their

activity, stability, and localization.[3] This multifaceted regulatory role places p300 at the nexus
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of numerous cellular processes, including cell cycle progression, differentiation, DNA repair,

and apoptosis.[3]

The aberrant activity of p300 is a hallmark of various cancers. It can be overexpressed or

mutated, leading to the dysregulation of oncogenic signaling pathways. For instance, p300 is

known to co-activate the androgen receptor (AR) in prostate cancer, contributing to disease

progression and resistance to therapy.

Quantitative Analysis of p300 Inhibitors
The development of potent and selective p300 inhibitors is a key focus in epigenetic drug

discovery. These small molecules offer a means to pharmacologically probe p300 function and

represent a promising avenue for therapeutic intervention. Below is a summary of key

quantitative data for prominent p300 inhibitors.
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Inhibitor Target(s) IC50 (p300)
Ki/Kd
(p300)

Selectivity
Key
Findings

A-485
p300/CBP

(catalytic)
9.8 nM -

>1000-fold

vs. other

HATs

Acetyl-CoA

competitive

inhibitor;

demonstrates

anti-

proliferative

effects in

hematological

and prostate

cancer cell

lines.

CCS1477

(Inobrodib)

p300/CBP

(bromodomai

n)

- 1.3 nM (Kd)
~170-fold vs.

BRD4

Orally

bioavailable;

shows

efficacy in

preclinical

models of

multiple

myeloma,

AML, and

prostate

cancer;

currently in

clinical trials.

FT-7051 p300/CBP

(bromodomai

n)

- - Potent and

selective

Orally

bioavailable;

active in

preclinical

models of

castration-

resistant

prostate

cancer,

including
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those

resistant to

enzalutamide

; currently in

clinical trials.

Experimental Protocols for p300 Target Validation
Validating p300 as a therapeutic target and characterizing its inhibitors requires a suite of

robust biochemical and cellular assays. Here, we provide detailed methodologies for key

experiments.

TR-FRET Assay for p300 HAT Activity
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a sensitive and

homogeneous assay format ideal for high-throughput screening of enzyme inhibitors. This

protocol outlines a TR-FRET assay to measure the histone acetyltransferase (HAT) activity of

p300.

Principle: The assay measures the acetylation of a biotinylated histone H3 peptide by p300. A

terbium-labeled anti-acetylated lysine antibody serves as the donor fluorophore, and a

streptavidin-conjugated fluorophore serves as the acceptor. When the histone peptide is

acetylated, the antibody binds, bringing the donor and acceptor into close proximity and

generating a FRET signal.

Materials:

Recombinant p300 enzyme

Biotinylated histone H3 peptide substrate (e.g., H3K27)

Acetyl-CoA

Terbium-labeled anti-acetyl-lysine antibody

Streptavidin-conjugated acceptor fluorophore (e.g., d2)
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Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 0.1 mg/mL BSA)

384-well low-volume microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add 2 µL of the compound dilution.

Add 4 µL of a solution containing the p300 enzyme and the biotinylated histone H3 peptide in

assay buffer.

Initiate the enzymatic reaction by adding 4 µL of acetyl-CoA solution in assay buffer.

Incubate the plate at 30°C for 60 minutes.

Stop the reaction by adding 5 µL of a detection mixture containing the terbium-labeled

antibody and the streptavidin-conjugated acceptor in a suitable detection buffer.

Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two

wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50

values for the test compounds.

TR-FRET Assay Workflow

Start Add Test Compound Add p300 Enzyme &
Histone H3 Peptide

Initiate Reaction
(Add Acetyl-CoA) Incubate (30°C, 60 min) Add Detection Reagents

(Tb-Ab & SA-Acceptor) Incubate (RT, 60 min) Read TR-FRET Signal Analyze Data (IC50) End

Click to download full resolution via product page

TR-FRET Assay Workflow for p300 HAT Activity
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AlphaLISA Assay for p300 Protein-Protein Interactions
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based

assay technology that is well-suited for studying protein-protein interactions (PPIs) in a high-

throughput format.

Principle: This assay measures the interaction between p300 and a binding partner (e.g., a

transcription factor). One protein is tagged (e.g., with biotin) and binds to streptavidin-coated

Donor beads. The other protein is recognized by an antibody conjugated to Acceptor beads.

When the two proteins interact, the Donor and Acceptor beads are brought into close proximity,

leading to the generation of a chemiluminescent signal.

Materials:

Recombinant p300 protein

Biotinylated binding partner protein

Streptavidin-coated Donor beads

Antibody specific to p300 conjugated to AlphaLISA Acceptor beads

Assay buffer (e.g., PBS with 0.1% BSA)

384-well low-volume microplates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In a 384-well plate, add 2 µL of the compound dilution.

Add 4 µL of a solution containing the p300 protein and the biotinylated binding partner in

assay buffer.

Incubate at room temperature for 30 minutes to allow for protein-protein interaction.
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Add 4 µL of a mixture of Streptavidin-coated Donor beads and anti-p300 Acceptor beads in

assay buffer.

Incubate the plate in the dark at room temperature for 60 minutes.

Read the plate on an AlphaLISA-compatible plate reader.

Analyze the data to determine the effect of the compounds on the protein-protein interaction.

AlphaLISA Assay Workflow

Start Add Test Compound Add p300 & Biotinylated
Binding Partner Incubate (RT, 30 min) Add Donor & Acceptor Beads Incubate (RT, 60 min, Dark) Read AlphaLISA Signal Analyze Data End

Click to download full resolution via product page

AlphaLISA Assay Workflow for PPIs

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in

a cellular context.

Principle: The binding of a ligand to a protein can alter its thermal stability. In a CETSA

experiment, cells are treated with a compound and then subjected to a temperature gradient.

The amount of soluble target protein remaining at each temperature is then quantified, typically

by Western blotting. A shift in the melting curve of the target protein in the presence of the

compound indicates target engagement.

Materials:

Cultured cells expressing p300

Test compound
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Cell lysis buffer (with protease and phosphatase inhibitors)

Equipment for heating cell lysates (e.g., PCR thermocycler)

SDS-PAGE and Western blotting reagents

Anti-p300 antibody

Procedure:

Culture cells to the desired confluency.

Treat the cells with the test compound or vehicle control for a specified time.

Harvest the cells and resuspend them in lysis buffer.

Aliquot the cell lysate into PCR tubes.

Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by

cooling to room temperature.

Centrifuge the heated lysates at high speed to pellet the aggregated proteins.

Collect the supernatant containing the soluble proteins.

Analyze the amount of soluble p300 in each sample by Western blotting using an anti-p300

antibody.

Quantify the band intensities and plot the fraction of soluble p300 as a function of

temperature to generate melting curves.

Compare the melting curves of the compound-treated and vehicle-treated samples to

determine the thermal shift.
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CETSA Workflow
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CETSA Workflow for Target Engagement
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p300 in Key Signaling Pathways
p300's role as a transcriptional co-activator places it at the heart of several critical signaling

pathways implicated in cancer. Understanding these pathways is crucial for elucidating the

mechanism of action of p300 inhibitors.

TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway regulates a wide range of cellular

processes, including proliferation, differentiation, and apoptosis. p300 is a key co-activator for

Smad transcription factors, the central mediators of TGF-β signaling.
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p300 in TGF-β Signaling
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Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental to embryonic development and tissue homeostasis,

and its aberrant activation is a common driver of cancer, particularly colorectal cancer. p300

acts as a co-activator for β-catenin, enhancing the transcription of Wnt target genes.
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p300 in Wnt/β-catenin Signaling
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p53 Signaling Pathway
The tumor suppressor p53 is a critical regulator of the cellular response to DNA damage,

inducing cell cycle arrest or apoptosis. p300 plays a dual role in the p53 pathway, both

acetylating p53 to enhance its transcriptional activity and acting as a transcriptional co-activator

for p53 target genes.
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p300 in p53 Signaling Pathway

Conclusion and Future Directions
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The validation of p300 as a therapeutic target has opened up new frontiers in epigenetic drug

discovery. The development of potent and selective inhibitors has provided invaluable tools to

dissect the complex biology of p300 and has shown significant promise in preclinical and early

clinical studies. The technical guide presented here offers a comprehensive resource for

researchers in this field, summarizing key data, providing detailed experimental methodologies,

and illustrating the intricate signaling networks in which p300 operates. Future research will

likely focus on the development of next-generation p300 inhibitors with improved selectivity and

pharmacokinetic properties, the identification of predictive biomarkers for patient stratification,

and the exploration of combination therapies to overcome resistance and enhance therapeutic

efficacy.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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